molecular formula C21H26N2O6S B4799372 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide

Cat. No.: B4799372
M. Wt: 434.5 g/mol
InChI Key: UHSOENOEHIBVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps, starting with the preparation of the core glycinamide structure. The process includes:

    Formation of the Glycinamide Core: This involves the reaction of glycine with appropriate protecting groups to form the glycinamide backbone.

    Introduction of the Dimethoxyphenyl and Ethoxyphenyl Groups: These groups are introduced through sulfonylation and alkylation reactions, respectively.

    Addition of the Prop-2-en-1-yl Group: This step involves the use of allylating agents under specific conditions to attach the prop-2-en-1-yl group to the glycinamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ethoxyphenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to desulfonylated products.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine
  • N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-mesitylglycinamide
  • N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide

Uniqueness

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-5-13-22-21(24)15-23(16-7-9-17(10-8-16)29-6-2)30(25,26)18-11-12-19(27-3)20(14-18)28-4/h5,7-12,14H,1,6,13,15H2,2-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSOENOEHIBVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.